

# dose-limiting toxicities of <sup>131</sup>I-CLR1404 in clinical trials

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## Compound of Interest

Compound Name: EM 1404

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## Technical Support Center: <sup>131</sup>I-CLR1404 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of <sup>131</sup>I-CLR1404 observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is <sup>131</sup>I-CLR1404?

A1: <sup>131</sup>I-CLR1404, also known as iopofosine I 131, is an investigational radiopharmaceutical agent.<sup>[1][2]</sup> It combines a phospholipid ether (PLE) analog, which acts as a cancer-targeting delivery and retention vehicle, with the cytotoxic radioisotope iodine-131.<sup>[2][3]</sup> The agent is designed to selectively deliver radiation to malignant cells, including cancer stem cells, while minimizing exposure to healthy tissues.<sup>[1][3]</sup>

Q2: What is the mechanism of action of <sup>131</sup>I-CLR1404?

A2: <sup>131</sup>I-CLR1404 is a phospholipid ether analog that selectively accumulates in cancer cells.<sup>[1]</sup> This selectivity is attributed to the higher abundance of lipid rafts in the plasma membranes of cancer cells compared to normal cells.<sup>[4]</sup> Once inside the cancer cell, the radioactive iodine-131 emits beta and gamma radiation, leading to DNA damage and ultimately cell death.<sup>[2]</sup>

Preclinical studies suggest that its mechanism of action may also involve the inhibition of the Akt signaling pathway, leading to apoptosis.[4][5][6]

Q3: What are the primary dose-limiting toxicities (DLTs) observed with <sup>131</sup>I-CLR1404 in clinical trials?

A3: The primary dose-limiting toxicities observed in clinical trials of <sup>131</sup>I-CLR1404 are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[7][8]

Q4: At what dose levels were the dose-limiting toxicities observed?

A4: In a phase 1 study in patients with advanced solid tumors, DLTs were encountered at doses of 31.25 mCi/m<sup>2</sup> and 37.5 mCi/m<sup>2</sup>. [7][8] Specifically, grade 4 thrombocytopenia and grade 4 neutropenia were observed at 37.5 mCi/m<sup>2</sup>, and at 31.25 mCi/m<sup>2</sup>, two DLTs (grade 4 thrombocytopenia and grade 3 neutropenia with fever) were reported.[7]

Q5: Were there any studies where dose-limiting toxicities were not observed?

A5: Yes, in an earlier phase 1 study, single administrations of 370 MBq (approximately 10 mCi) of <sup>131</sup>I-CLR1404 were well tolerated by all subjects, and no severe adverse events or dose-limiting toxicities were reported.[9][10][11]

Q6: How is myelosuppression (bone marrow suppression) being addressed in clinical trials?

A6: To minimize myelosuppression, studies are exploring different dosing strategies.[7] One approach being investigated is a fractionated dosing regimen, which has shown enhanced tolerability and safety in patients with relapsed/refractory multiple myeloma.[12]

## Troubleshooting Guides

Issue: Unexpectedly high levels of hematological toxicity are observed at a given dose.

Possible Cause 1: Patient-specific factors.

- Recommendation: Review the patient's baseline hematological parameters and prior treatments. Patients who have received extensive prior chemotherapy or radiation may have reduced bone marrow reserve, making them more susceptible to myelosuppression.[13]

Possible Cause 2: Dosing calculation error.

- Recommendation: Double-check all dose calculations, including body surface area (BSA) and any decay calculations for the radioisotope. Ensure accurate measurement of the administered activity.

Issue: Difficulty in determining the maximum tolerated dose (MTD) due to variability in patient tolerance.

Possible Cause 1: Heterogeneity of the patient population.

- Recommendation: Analyze toxicity data based on patient subgroups (e.g., cancer type, prior therapies) to identify any populations that may be more sensitive.

Possible Cause 2: Single-dose administration schedule.

- Recommendation: Consider implementing a fractionated dosing schedule. A phase 1b study in multiple myeloma patients suggested that a fractionated dose regimen could improve tolerability and safety.<sup>[12]</sup> This approach may allow for the administration of a higher total dose with less toxicity.

## Quantitative Data Summary

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase 1 Clinical Trials of <sup>131</sup>I-CLR1404

Clinical Trial Identifier	Patient Population	Dose Level	DLTs Observed	Grade of DLTs	Reference
NCT01495663	Advanced Solid Tumors	37.5 mCi/m <sup>2</sup>	Thrombocytopenia, Neutropenia	Grade 4	<a href="#">[7]</a>
NCT01495663	Advanced Solid Tumors	31.25 mCi/m <sup>2</sup>	Thrombocytopenia, Neutropenia with fever	Grade 4, Grade 3	<a href="#">[7]</a>
NCT00925275	Advanced Solid Tumors	370 MBq (~10 mCi)	None Reported	N/A	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>

## Experimental Protocols

Protocol: Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT01495663)

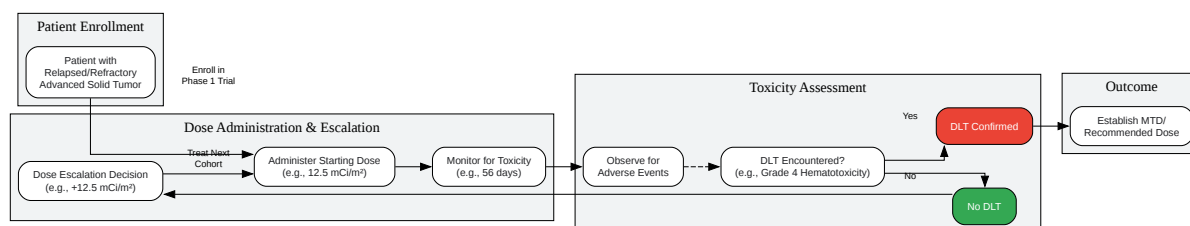
- Objective: To determine the recommended dose of <sup>131</sup>I-CLR1404 for treating advanced solid malignancies.[\[7\]](#)
- Study Design: This was a phase 1, multi-center, open-label, dose-escalation study.[\[8\]](#) Patients received a dosimetric dose followed by a therapeutic dose 1-2 weeks later in an algorithmic escalation design.[\[7\]](#)
- Patient Population: Patients with relapsed or refractory advanced solid tumors.[\[7\]](#)
- Dosing Regimen: A starting dose of 12.5 mCi/m<sup>2</sup> was administered as a single intravenous infusion. Dose escalation in subsequent cohorts was initially in increments of 12.5 mCi/m<sup>2</sup>.[\[13\]](#)
- Safety Monitoring: Toxicity follow-up included weekly laboratory and clinical assessments.[\[7\]](#) Dose-limiting toxicities were defined as grade 4 thrombocytopenia and grade 4 neutropenia.[\[7\]](#)

- Imaging: Single Photon Emission Computed Tomography (SPECT) scans were performed to assess the biodistribution of <sup>131</sup>I-CLR1404.[\[7\]](#)

Protocol: Phase 1 Dosimetry and Safety Study (NCT00925275)

- Objective: To determine the administered radioactivity expected to deliver 400 mSv to the bone marrow and to evaluate the pharmacokinetic and safety profiles of <sup>131</sup>I-CLR1404.[\[10\]](#)[\[11\]](#)
- Study Design: This was a phase 1 study involving a single dose administration.[\[10\]](#)[\[11\]](#)
- Patient Population: Eight patients with refractory or relapsed advanced solid tumors.[\[10\]](#)[\[11\]](#)
- Dosing Regimen: A single intravenous injection of 370 MBq of <sup>131</sup>I-CLR1404 was administered.[\[10\]](#)[\[11\]](#)
- Safety Monitoring: Clinical laboratory parameters were evaluated in blood and urine. Adverse events were monitored throughout the study.[\[10\]](#)[\[11\]](#)
- Pharmacokinetics and Dosimetry: Plasma pharmacokinetics were evaluated. Whole-body planar nuclear medicine scans were performed at multiple time points up to 14 days post-injection to determine dosimetry.[\[10\]](#)[\[11\]](#)

## Visualizations



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Caption: Workflow for Dose-Limiting Toxicity (DLT) determination in a Phase 1 dose-escalation trial of 131I-CLR1404.

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